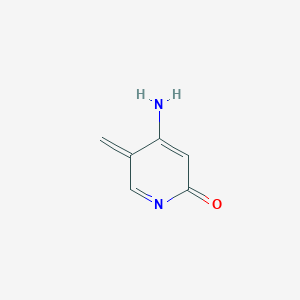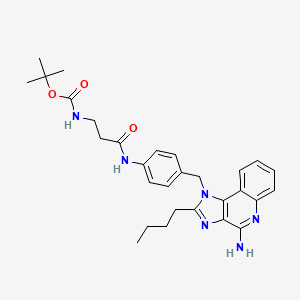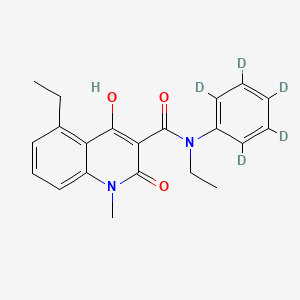
Azido-PEG3-DYKDDDDK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG3-DYKDDDDK is a peptide compound that combines an azide group, a polyethylene glycol (PEG) spacer, and a specific peptide sequence.
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG3-DYKDDDDK is synthesized through a series of chemical reactions involving the incorporation of the azide group, PEG spacer, and the peptide sequence. The synthesis typically involves the following steps:
Azide Group Incorporation: The azide group is introduced using azidation reactions, often involving sodium azide.
PEG Spacer Addition: The PEG spacer is added through coupling reactions, typically using PEG derivatives.
Peptide Sequence Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
Azido-PEG3-DYKDDDDK undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkyne-containing compounds, and appropriate solvents.
Substitution Reactions: Various nucleophiles and solvents depending on the desired substitution.
Major Products Formed
Click Chemistry: Triazole-linked products.
Substitution Reactions: Substituted azide derivatives.
科学研究应用
Azido-PEG3-DYKDDDDK has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in protein labeling and purification due to the FLAG tag.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biocompatible materials and surface modifications.
作用机制
The mechanism of action of Azido-PEG3-DYKDDDDK involves the high reactivity of the azide group, which allows it to participate in click chemistry reactions. The PEG spacer enhances solubility and reduces non-specific interactions, while the FLAG tag facilitates protein labeling and purification. The molecular targets and pathways involved depend on the specific application, such as protein interactions in biological systems .
相似化合物的比较
Similar Compounds
Azido-PEG3-maleimide: Another azide-containing compound with a PEG spacer, used in similar applications.
Azido-PEG3-biotin: Combines an azide group, PEG spacer, and biotin for biotinylation applications.
Uniqueness
Azido-PEG3-DYKDDDDK is unique due to its combination of the azide group, PEG spacer, and FLAG tag, which provides high reactivity, enhanced solubility, and specific protein labeling capabilities. This combination makes it particularly useful in applications requiring precise protein labeling and purification .
属性
分子式 |
C50H75N13O24 |
|---|---|
分子量 |
1242.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI 键 |
UBNDUTFMVNRKDR-VTGDPKQBSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


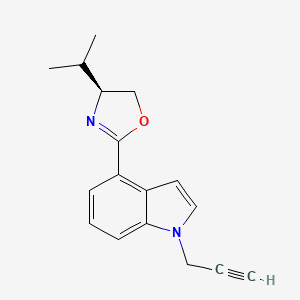



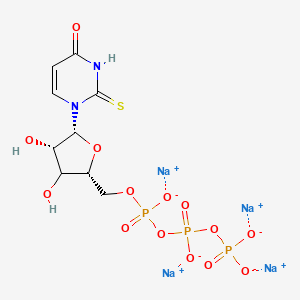
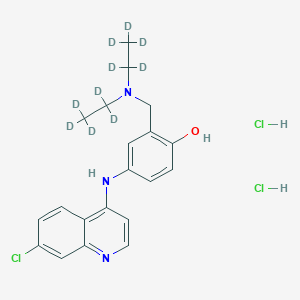


![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
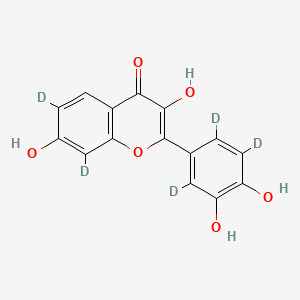
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
